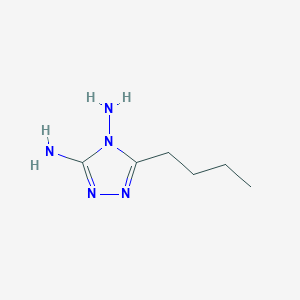

5-butyl-4H-1,2,4-triazole-3,4-diamine

Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern chemical research, forming an essential class of organic compounds with diverse applications. researchgate.netnih.gov Their prevalence is notable in pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs featuring a nitrogen-containing heterocyclic moiety. frontiersin.org The unique properties of these compounds stem from the presence of nitrogen atoms within a ring structure, which imparts specific electronic characteristics and the ability to form hydrogen bonds. nih.gov This capacity for interaction makes them ideal candidates for binding to biological targets like enzymes and receptors. nih.gov

The field of materials science also heavily relies on nitrogen-rich heterocycles. Their high nitrogen content and positive heats of formation make them valuable as energetic materials, serving as the foundation for propellants and other explosives. researchgate.net Furthermore, these compounds are integral in agrochemicals, corrosion inhibition, and the development of polymers and dyes. frontiersin.org The versatility and broad utility of nitrogen-rich heterocycles continue to drive extensive research into their synthesis and application.

Overview of the 1,2,4-Triazole (B32235) Scaffold in Organic Chemistry

The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. nih.gov This structure exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. nih.gov The 1,2,4-triazole ring is a common feature in many well-known pharmaceutical agents. frontiersin.org

The chemical versatility of the 1,2,4-triazole scaffold allows for a wide range of substitution patterns, enabling the synthesis of a vast library of derivatives with diverse properties. organic-chemistry.org General synthetic routes to 3,4,5-trisubstituted 1,2,4-triazoles often involve the cyclization of intermediates derived from hydrazides and secondary amides. frontiersin.org Another common approach is the reaction of nitriles with hydrazine (B178648) salts. researchgate.net These synthetic methodologies provide access to a broad spectrum of 1,2,4-triazole derivatives for various research applications.

The table below outlines some common synthetic precursors for 1,2,4-triazole derivatives.

| Precursor 1 | Precursor 2 | Resulting Structure | Reference |

| Aromatic Nitriles | Hydrazine Dihydrochloride/Sulfate | Symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles | researchgate.net |

| Hydrazine | Carboxylic Acid | 4-amino-1,2,4-(4H)triazole derivatives | google.com |

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | (Acidic Conditions) | Amino-1,2,4-triazoles | organic-chemistry.org |

Research Context of 5-butyl-4H-1,2,4-triazole-3,4-diamine and its Derivatives

While detailed research specifically on this compound is limited in publicly available literature, the broader class of 5-alkyl-4H-1,2,4-triazole-3,4-diamines and related structures are of significant interest in several scientific domains. The structural motif of a 3,4-diamino-1,2,4-triazole is particularly noteworthy in the field of energetic materials and coordination chemistry.

The presence of multiple amino groups on the triazole ring contributes to a high nitrogen content and provides sites for forming extensive hydrogen-bonding networks. researchgate.net These characteristics are desirable in the development of energetic materials, as they can lead to high density and thermal stability. energetic-materials.org.cnresearchgate.net For instance, energetic salts based on the 3,4-diamino-1,2,4-triazole cation have been synthesized and characterized, demonstrating promising detonation properties. researchgate.net

Furthermore, the amino groups serve as effective ligands for coordinating with metal ions, making these compounds valuable in the synthesis of coordination polymers and metal-organic frameworks. The investigation of derivatives of 3,4-diamino-1,2,4-triazole often involves the synthesis of energetic salts with various anions like nitrate (B79036) and perchlorate (B79767) to modulate their physical and energetic properties. energetic-materials.org.cn

Below are the basic chemical properties of the target compound, this compound.

| Property | Value | Reference |

| CAS Number | 98275-29-7 | guidechem.com |

| Molecular Formula | C6H13N5 | chemsynthesis.com |

| Molecular Weight | 155.203 g/mol | chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,2,4-triazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-2-3-4-5-9-10-6(7)11(5)8/h2-4,8H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZROPPZFQUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(N1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Butyl 4h 1,2,4 Triazole 3,4 Diamine and Its Analogs

Amination and Acylation Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring, particularly when substituted with amino groups, is amenable to amination and acylation reactions. These reactions can occur at the exocyclic amino groups or the nitrogen atoms of the triazole ring, depending on the reaction conditions and the reagents used.

While specific studies on the amination of 5-butyl-4H-1,2,4-triazole-3,4-diamine are not extensively documented, the general reactivity of amino-1,2,4-triazoles suggests that direct amination of the ring is less common than the derivatization of the existing amino groups.

Acylation, on the other hand, is a well-established method for modifying amino-1,2,4-triazoles. The acylation of 5-amino-1H- tandfonline.comresearchgate.netresearchgate.nettriazole has been shown to yield a mixture of products, with acylation occurring at both the exocyclic amino group and the ring nitrogen atoms. nih.gov The use of different acylating agents and reaction conditions can influence the regioselectivity of the reaction. For instance, the reaction of 5-amino-1H- tandfonline.comresearchgate.netresearchgate.nettriazole with acetyl chloride can lead to a mixture of mono- and diacetylated products. nih.gov The reaction with acetic anhydride (B1165640) can also yield a variety of acetylated derivatives. nih.govnih.gov

In a study on N-acyl derivatives of a symmetrical 4-amino-1,2,4-triazole (B31798), an N-acyl derivative was prepared by the addition of acetyl chloride to the azomethine group of a previously synthesized Schiff base in dry benzene. tandfonline.com

Table 1: Examples of Acylation Reactions on Amino-1,2,4-triazole Systems

| Starting Material | Acylating Agent | Product(s) | Reference |

| 5-amino-1H- tandfonline.comresearchgate.netresearchgate.nettriazole | Acetyl chloride | Mixture of mono- and diacetylated isomers | nih.gov |

| 5-amino-1H- tandfonline.comresearchgate.netresearchgate.nettriazole | Acetic anhydride | Mixture of di-, mono-, and triacetylated derivatives | nih.govnih.gov |

| Schiff base of 4-amino-1,2,4-triazole | Acetyl chloride | N-acyl derivative | tandfonline.com |

Formation of Schiff Bases from Diamine Moieties

The presence of two primary amino groups in this compound makes it a suitable precursor for the synthesis of Schiff bases. The condensation reaction of the 4-amino group with various aldehydes and ketones leads to the formation of the corresponding imines. This reaction is a versatile method for introducing a wide range of substituents, which can significantly influence the biological activity of the resulting compounds.

The synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives is well-documented. For example, new Schiff bases have been synthesized by the reaction of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. nih.gov Similarly, Schiff bases of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol have been prepared through condensation with aromatic aldehydes. researchgate.net A facile sonochemical protocol has also been developed for the synthesis of Schiff bases from 3-amino- and 4-amino-1,2,4-triazoles with aromatic aldehydes, resulting in excellent yields in a short reaction time. nih.gov

In a specific example, 4-(benzylideneamino)-5-phenyl-4H-1,2,4–triazole-3-thiol was synthesized by the condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with benzaldehyde. nepjol.info The reaction of 5-substituted-4-amino-1,2,4-triazol-3-one compounds with 4-imidazole carboxyaldehyde has also been reported to yield new Schiff bases. fabad.org.tr

Table 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole Derivatives

| 4-Amino-1,2,4-triazole Derivative | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | Stirring in EtOH with CH3COOH | Schiff bases | nih.gov |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes | Cyclization and condensation | Schiff bases | researchgate.net |

| 3-Amino- and 4-amino-1,2,4-triazoles | Aromatic aldehydes | Sonochemical irradiation | Schiff bases | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux in ethanol (B145695) with H2SO4 | Schiff base | nepjol.info |

| 5-Substituted-4-amino-1,2,4-triazol-3-one | 4-Imidazole carboxyaldehyde | Reflux in anhydrous ethanol with acetic acid | Schiff bases | fabad.org.tr |

Nucleophilic Substitution Reactions on the Triazole Scaffold

The 1,2,4-triazole ring is generally susceptible to nucleophilic substitution reactions, particularly at the carbon atoms, which are rendered electron-deficient by the adjacent nitrogen atoms. frontiersin.org The ease of substitution is influenced by the nature of the leaving group and the substituents on the ring.

A series of 1-alkyl-5-amino-1H-1,2,4-triazoles were synthesized starting from 3,5-dibromo-1H-1,2,4-triazole via alkylation followed by nucleophilic substitution of the 5-bromo atom with an azido (B1232118) group, which was subsequently reduced to an amino group. researchgate.net This demonstrates the feasibility of introducing amino groups onto the triazole ring through nucleophilic substitution of a suitable leaving group.

While direct nucleophilic substitution on the butyl group of this compound is not extensively reported, modifications of the triazole ring through nucleophilic substitution of other functional groups are a common strategy for derivatization.

Cycloaddition Reactions Involving the Triazole Ring System

The 1,2,4-triazole ring system can participate in cycloaddition reactions, although it is less common compared to other heterocyclic systems. The reactivity in cycloaddition reactions is highly dependent on the substituents on the triazole ring. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are known to act as dienophiles in Diels-Alder reactions. acgpubs.org

The participation of 4-vinylimidazoles in Diels-Alder reactions with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) at low temperatures has been reported, yielding the corresponding cycloadducts in high yields. mdpi.com While specific cycloaddition reactions involving this compound have not been detailed in the literature, the general reactivity of the 1,2,4-triazole nucleus suggests that it could potentially undergo such reactions under appropriate conditions, particularly if derivatized to enhance its dienophilic or dipolarophilic character.

Functional Group Transformations and Derivatization Strategies

The functional groups present in this compound, namely the amino groups and the butyl chain, offer multiple avenues for derivatization.

The amino groups can be transformed into a variety of other functional groups. For example, diazotization of an amino group on the triazole ring can lead to the formation of a diazonium salt, which can then be subjected to various substitution reactions.

The butyl group, being an alkyl chain, is generally less reactive. However, functionalization of the butyl group could potentially be achieved through radical reactions or by introducing a leaving group on the chain, which would then allow for nucleophilic substitution. A more common strategy for introducing functionality is to start with a functionalized alkyl chain during the synthesis of the triazole ring.

A study on the synthesis of benzo researchgate.netmdpi.comthiazolo[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazole derivatives involved the functionalization of a disulfide intermediate via C-H bond activation. mdpi.com While not directly on the butyl group, this demonstrates the potential for C-H functionalization strategies in the derivatization of related heterocyclic systems.

Coordination Chemistry and Complex Formation with Metal Ions

The nitrogen atoms of the triazole ring and the exocyclic amino groups in this compound make it an excellent candidate as a ligand for the formation of coordination complexes with various metal ions. The resulting metal complexes often exhibit interesting structural features and biological activities.

The 4-amino-1,2,4-triazole moiety is a versatile ligand that can coordinate to metal ions in several ways. It can act as a monodentate ligand through one of the ring nitrogen atoms or as a bridging ligand connecting two metal centers. researchgate.net The amino group can also participate in coordination, leading to chelate formation.

Schiff bases derived from 4-amino-1,2,4-triazoles are particularly interesting as ligands due to the introduction of an additional coordination site (the imine nitrogen) and the potential for extended conjugation. These Schiff base ligands can act as bidentate, tridentate, or even polydentate ligands, depending on the structure of the aldehyde or ketone used in their synthesis.

For example, Schiff bases derived from 4-amino-5-mercapto-3-methyl-1,2,4-triazole and various β-diketones have been shown to act as tridentate, dibasic ligands, forming copper(II) coordination compounds with a 1:1 metal-to-ligand stoichiometry. tandfonline.com In these complexes, the ligand coordinates through the sulfur atom, an imine nitrogen, and an enolic oxygen.

In a study of copper(II) and cadmium(II) coordination complexes with 4-amino-1,2,4-triazole, the ligand was found to act as a bridging ligand, connecting metal centers through the N1 and N2 atoms of the triazole ring. researchgate.net The coordination geometry around the metal ions can vary from square-pyramidal to octahedral, depending on the other ligands present in the coordination sphere. researchgate.net

Table 3: Coordination Behavior of 4-Amino-1,2,4-triazole Derivatives with Metal Ions

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Structure | Reference |

| 4-Amino-5-mercapto-3-methyl-1,2,4-triazole Schiff bases | Cu(II) | Tridentate (S, N, O) | Oxygen-bridged dimetallic | tandfonline.com |

| 4-Amino-1,2,4-triazole | Cu(II), Cd(II) | Bridging (N1, N2) | 1D and 2D coordination polymers | researchgate.net |

| 4-Amino-1,2,4-triazole | Cu(II) | Monodentate and bridging | Mononuclear and 1D chain | researchgate.net |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S and amino N) | Tetrahedral and square planar | nih.gov |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various transition metals | Tridentate (S, N, O) | Various geometries | researchgate.net |

Synthesis and Characterization of Metal Complexes (e.g., Silver(I), Cadmium(II), Organotin)

The coordination chemistry of this compound and its analogs is a field of significant interest due to the versatile donor sites available on these ligands. The presence of multiple nitrogen atoms in the triazole ring and the exocyclic amino groups allows these molecules to act as mono- or bidentate ligands, or even as bridging ligands, leading to the formation of a diverse range of metal complexes with unique structural features. The study of these complexes, particularly with metals like silver(I), cadmium(II), and various organotin(IV) moieties, provides insight into their structural chemistry and potential applications.

Silver(I) Complexes

Silver(I) complexes involving 1,2,4-triazole derivatives have been extensively studied. The synthesis of these complexes is often straightforward, typically involving the reaction of a silver salt, such as silver nitrate (B79036) (AgNO₃), with the triazole ligand in a suitable solvent. For instance, a new silver(I) complex was synthesized using 4-amino-4H-1,2,4-triazole, an analog of the target compound. mdpi.com This reaction resulted in the formation of a polymeric adduct, [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ, demonstrating the bridging capability of the triazole ligand. mdpi.com

Interactive Data Table: Silver(I) Complexes with 1,2,4-Triazole Analogs

| Ligand | Silver Salt | Resulting Complex Formula | Coordination Geometry | Reference |

| 4-amino-4H-1,2,4-triazole | AgNO₃ | [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ | Polymeric | mdpi.com |

| 1-R-4-(N-t-butylacetamido)-1,2,4-triazol-5-ylidene | AgCl | {[Ligand]₂Ag}⁺Cl⁻ | Linear | researchgate.net |

Cadmium(II) Complexes

Cadmium(II), a d¹⁰ metal ion, exhibits flexible coordination behavior, forming complexes with coordination numbers ranging from four to seven. The synthesis of cadmium(II) complexes with 1,2,4-triazole-3,4-diamine analogs typically involves the reaction of a cadmium(II) salt (e.g., CdCl₂, Cd(OAc)₂) with the ligand in a solvent like ethanol or methanol. nih.govresearchgate.net

For example, the reaction of 3,4-diamino-5-methyl-4H-1,2,4-triazole (DAMT) with cadmium(II) chloride resulted in the formation of a trinuclear complex, [Cd₃(DAMT)₂(DAMTH)₂Cl₈]. researchgate.net In this structure, the cadmium atoms exhibit a distorted octahedral geometry, coordinated by nitrogen atoms from the triazole ligands and bridging and terminal chloride ions. researchgate.net Similarly, coordination complexes of cadmium(II) have been successfully prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, where the ligand acts as a bidentate, coordinating through a sulfur atom and a nitrogen atom of the amino group to form a tetrahedral geometry around the Cd(II) ion. nih.govresearchgate.net

Characterization of these complexes relies heavily on spectroscopic methods. FT-IR spectra show shifts in the bands corresponding to the amino and triazole groups, confirming coordination. ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution. nih.govresearchgate.net Single-crystal X-ray diffraction is indispensable for determining the solid-state structure, revealing details about the coordination sphere of the cadmium ion and the role of counter-anions in the crystal packing. researchgate.netnih.govmostwiedzy.pl

Interactive Data Table: Cadmium(II) Complexes with 1,2,4-Triazole Analogs

| Ligand | Cadmium Salt | Resulting Complex Formula | Coordination Geometry | Reference |

| 3,4-diamino-5-methyl-4H-1,2,4-triazole (DAMT) | CdCl₂ | [Cd₃(DAMT)₂(DAMTH)₂Cl₈] | Distorted Octahedral | researchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | CdCl₂ | [Cd(L)₂Cl₂] | Tetrahedral | nih.govresearchgate.net |

| 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoate | Cd(OAc)₂ | {[Cd(bct)(py)₂(H₂O)]·4.5H₂O}ₙ | Pentagonal-bipyramidal | nih.gov |

Organotin(IV) Complexes

Organotin(IV) compounds, characterized by at least one tin-carbon bond, can form complexes with a variety of ligands. The synthesis of organotin(IV) complexes with 1,2,4-triazole analogs often involves the reaction of an organotin(IV) precursor, such as R₂SnO or R₂SnCl₂ (where R = methyl, n-butyl, phenyl), with the ligand in a refluxing solvent like toluene (B28343) or ethanol. nih.govnih.gov The nature of the R groups attached to the tin atom can significantly influence the structure and properties of the resulting complex. bsmiab.org

For instance, diorganotin complexes with the general formula [R₂Sn(L)] have been synthesized by reacting R₂SnO with N₂,N⁶-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, an analog containing N-donor sites. nih.gov Depending on the R groups, the coordination polyhedron around the Sn(IV) ion is typically a distorted trigonal bipyramid. nih.gov Studies on complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have also been reported, suggesting the formation of Sn(II) complexes with a tetrahedral geometry. nih.gov

The characterization of organotin(IV) complexes utilizes a range of analytical techniques. In addition to FT-IR and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy, which confirms the ligand coordination and the geometry in solution, single-crystal X-ray diffraction provides definitive structural information in the solid state. nih.govbsmiab.org ¹¹⁹Sn NMR is particularly useful for determining the coordination number of the tin atom. nih.gov

Interactive Data Table: Organotin(IV) Complexes with Triazole Analogs

| Ligand | Organotin Precursor | Resulting Complex Formula | Coordination Geometry | Reference |

| N₂,N⁶-di(thiazol-2-yl)pyridine-2,6-dicarboxamide | n-Bu₂SnO | [n-Bu₂Sn(L)] | Distorted Trigonal Bipyramid | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | SnCl₂·2H₂O | [Sn(L)₂Cl₂] | Tetrahedral | nih.govresearchgate.net |

| N-butyl-N-phenyldithiocarbamate | (C₆H₅)₂SnCl₂ | [(C₆H₅)₂SnL₂] | Five and Six Coordination | bsmiab.org |

Spectroscopic and Structural Elucidation Techniques for 5 Butyl 4h 1,2,4 Triazole 3,4 Diamine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of a compound. For 5-butyl-4H-1,2,4-triazole-3,4-diamine, these methods would confirm the presence of the butyl chain, the amino groups, and the triazole ring system.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, providing a molecular fingerprint.

The FT-IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the two amino groups (at C3 and N4) would appear as distinct bands in the region of 3100-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. For related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, N-H stretching peaks have been observed around 3298 and 3452 cm⁻¹. researchgate.net

The aliphatic butyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C=N stretching vibration of the triazole ring is expected in the 1600-1650 cm⁻¹ region. researchgate.net The N=N stretching of the triazole ring can also be observed, with one study on 1,2,4-triazole (B32235) noting this vibration at 1543 cm⁻¹. researchgate.net Furthermore, N-H bending vibrations from the amino groups would likely appear around 1550-1650 cm⁻¹, potentially overlapping with the C=N stretching band. The triazole ring skeletal vibrations would contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3100 - 3500 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Triazole Ring (C=N) | Stretching | 1600 - 1650 |

| Amino (N-H) | Bending (Scissoring) | 1550 - 1650 |

| Triazole Ring (N=N) | Stretching | ~1540 |

This table is based on characteristic vibrational frequencies for the specified functional groups and related triazole compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule and their neighboring environments. For this compound, distinct signals would be expected for the protons of the butyl chain and the amino groups.

The butyl group would present a characteristic pattern:

A triplet for the terminal methyl group (CH₃) protons, expected at the most upfield position, likely around 0.9 ppm.

A sextet for the adjacent methylene (B1212753) group (CH₂) protons, around 1.3-1.4 ppm.

A quintet for the next methylene group (CH₂) protons, around 1.6-1.7 ppm.

A triplet for the methylene group (CH₂) protons directly attached to the triazole ring (at C5), shifted further downfield due to the ring's electron-withdrawing effect, likely in the range of 2.6-2.8 ppm.

The protons of the two amino groups (-NH₂) would appear as two separate broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are generally expected in the range of 5.0-7.0 ppm. In related 1,2,4-triazole structures, NH₂ protons have been observed at signals such as 5.41 ppm and 5.62 ppm. urfu.rudergipark.org.tr

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Butyl -CH₃ | Triplet (t) | ~0.9 |

| Butyl -CH₂-CH₃ | Sextet | ~1.3 - 1.4 |

| Butyl -CH₂-CH₂-CH₃ | Quintet | ~1.6 - 1.7 |

| Butyl Ring-CH₂- | Triplet (t) | ~2.6 - 2.8 |

| C3-NH₂ | Broad Singlet (br s) | Variable (e.g., 5.0 - 7.0) |

This table presents predicted chemical shifts based on standard values and data from analogous compounds. urfu.rudergipark.org.tr

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, a total of six signals are expected: four for the butyl chain and two for the triazole ring carbons.

The carbons of the butyl group would appear in the aliphatic region (upfield):

The terminal methyl carbon (CH₃) would be the most shielded, around 13-14 ppm.

The three methylene carbons (CH₂) would appear progressively downfield, typically in the 20-35 ppm range, with the carbon alpha to the ring being the most deshielded.

The two carbons of the triazole ring (C3 and C5) would be significantly deshielded and appear far downfield due to the influence of the electronegative nitrogen atoms. In various 1,2,4-triazole derivatives, these ring carbons typically resonate in the range of 150-165 ppm. urfu.rudergipark.org.tr The carbon at position 3 (C3), bonded to an amino group, and the carbon at position 5 (C5), bonded to the butyl group, would have distinct chemical shifts within this range.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Butyl -C H₃ | ~13 - 14 |

| Butyl -C H₂-CH₃ | ~22 - 23 |

| Butyl -C H₂-CH₂-CH₃ | ~30 - 32 |

| Butyl Ring-C H₂- | ~25 - 28 |

| Triazole C3 | ~150 - 165 |

This table presents predicted chemical shifts based on standard values and data from analogous compounds. urfu.rudergipark.org.tr

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) would be employed. An HMQC or HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton signal of the butyl chain to its corresponding carbon signal. For example, it would confirm the correlation between the downfield triplet in the ¹H NMR spectrum (~2.6-2.8 ppm) and the alpha-carbon of the butyl chain in the ¹³C NMR spectrum (~25-28 ppm), solidifying the structural elucidation. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing fragment ions. nih.gov For substituted triazoles, "soft" ionization techniques are particularly useful for preserving the molecular ion. nih.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion, usually as a protonated species [M+H]⁺ in positive ion mode. nih.govnih.gov This is crucial for determining the molecular weight of the compound.

For this compound (Molecular Formula: C₆H₁₃N₅, Molecular Weight: 155.205 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent base peak corresponding to the protonated molecule.

| Ion Species | Calculated m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 156.12 | Protonated molecular ion |

By increasing the fragmentor voltage, collision-induced dissociation (CID) can be initiated, leading to characteristic fragmentation of the molecule. nuph.edu.uaresearchgate.net The fragmentation patterns provide valuable structural information. For this compound, expected fragmentation pathways could include the loss of the butyl group or cleavage of the triazole ring. The analysis of fragmentation patterns in various 1,2,4-triazole derivatives often reveals sequential loss of neutral molecules, which helps in confirming the core structure and the nature of its substituents. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a molecule and its fragments. nih.govoup.com This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS is used to confirm the elemental composition by comparing the experimentally measured exact mass of the protonated molecular ion with the theoretically calculated mass.

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|---|

| C₆H₁₃N₅ | [M+H]⁺ | 156.12437 | Data not available |

The high mass accuracy of HRMS (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, which is a critical step in the characterization of a newly synthesized compound. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a fundamental check of a compound's purity and empirical formula. acs.org This method is routinely used to characterize newly synthesized nitrogen-rich heterocyclic compounds. acs.orgnih.gov

For this compound, with the molecular formula C₆H₁₃N₅, the theoretical elemental composition can be calculated as follows:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 46.43 | Data not available |

| Hydrogen (H) | 8.44 | Data not available |

| Nitrogen (N) | 45.13 | Data not available |

A close agreement between the calculated and found values (typically within ±0.4%) is considered strong evidence for the compound's proposed structure and purity.

Advanced Structural Characterization: X Ray Crystallography of 5 Butyl 4h 1,2,4 Triazole 3,4 Diamine and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for a complete understanding of the structural properties of 5-butyl-4H-1,2,4-triazole-3,4-diamine.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. For 1,2,4-triazole (B32235) derivatives, a variety of crystal systems have been observed, including monoclinic and triclinic systems. For instance, the related compound 4-amino-5-indolyl-1,2,4-triazole-3-thione has been reported to crystallize in the monoclinic crystal system with the P2₁ space group, while a derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, crystallizes in the triclinic P-1 space group. The specific crystal system and space group of this compound would be determined by the unit cell parameters (a, b, c, α, β, γ) obtained from X-ray diffraction data.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₁₃N₅ |

| Formula weight | 155.21 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elucidation of Molecular Geometry and Bond Parameters

An X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. In related 3,4-diamino-1,2,4-triazole structures, the triazole ring is typically planar. The exocyclic C-N and N-N bond lengths of the amino groups would be of particular interest, as they can indicate the degree of electron delocalization and potential for hydrogen bonding. The conformation of the butyl group would also be determined, revealing whether it adopts a planar or a more staggered arrangement relative to the triazole ring.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| N1-N2 | Data not available | N2-N1-C5 | Data not available |

| N1-C5 | Data not available | N1-C5-N4 | Data not available |

| C5-N4 | Data not available | C5-N4-C3 | Data not available |

| N4-C3 | Data not available | N4-C3-N2 | Data not available |

| C3-N2 | Data not available | C3-N2-N1 | Data not available |

| C3-N(amino) | Data not available | N4-N(amino) | Data not available |

Analysis of Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by intermolecular interactions. For 1,2,4-triazole derivatives, these interactions are typically dominated by hydrogen bonds, but can also include van der Waals forces and, in some cases, π-π stacking interactions. The butyl group in this compound would likely influence the packing through hydrophobic interactions.

Hydrogen Bonding Network Characterization

The presence of two amino groups and the nitrogen atoms of the triazole ring in this compound suggests the potential for an extensive hydrogen bonding network. These interactions play a crucial role in stabilizing the crystal structure. The amino groups can act as hydrogen bond donors, while the triazole nitrogen atoms can act as acceptors. Analysis of the crystal structure would reveal the specific hydrogen bonding motifs (e.g., chains, sheets, or three-dimensional networks).

Tautomeric Forms and their Crystal Structures

The 1,2,4-triazole ring system can exist in different tautomeric forms. For this compound, the principal tautomer is expected to be the 4H form. However, the possibility of other tautomers, such as the 1H or 2H forms, cannot be entirely ruled out without experimental verification. Single-crystal X-ray diffraction is the definitive method for identifying the specific tautomeric form present in the solid state. Theoretical calculations are also often employed to predict the relative stabilities of different tautomers.

Computational and Theoretical Chemistry of 5 Butyl 4h 1,2,4 Triazole 3,4 Diamine

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity

Calculation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

The investigation of non-linear optical (NLO) properties in organic molecules, such as derivatives of 1,2,4-triazole (B32235), is a field of growing interest due to their potential applications in optoelectronics and photonics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of these compounds. nih.gov The key parameters calculated include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which quantify the molecule's response to an external electric field.

For 1,2,4-triazole derivatives, studies have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO properties. researchgate.net The first hyperpolarizability (β) is a critical measure of the second-order NLO response. Calculations for various triazole-based chromophores have been performed using hybrid functionals like B3LYP, CAM-B3LYP, and ωB97XD with extensive basis sets such as 6-311++G(d,p) to ensure accuracy. researchgate.net

While specific computational data for 5-butyl-4H-1,2,4-triazole-3,4-diamine is not extensively detailed in the available literature, studies on analogous structures provide a framework for understanding its potential NLO characteristics. For instance, research on novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that certain compounds exhibit significant linear polarizability and hyperpolarizability, indicating their promise for NLO applications. nih.govdntb.gov.ua Compound 7c in one such study showed a first hyperpolarizability of 6.317 × 10⁻³⁰ esu. nih.gov These findings suggest that the diamino and butyl groups on the this compound structure could also contribute to notable NLO properties.

Table 1: Calculated NLO Properties of Representative 1,2,4-Triazole Derivatives

| Compound/Derivative | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| Molecule 1 (Reichardt's type) | ωB97xD/6-31G(d,p) | 16.5 | 36.5 × 10⁻²⁴ | 215.0 × 10⁻³⁰ nih.gov |

| Compound 7c | M06/6-311G(d,p) | Not Reported | 4.195 × 10⁻²³ | 6.317 × 10⁻³⁰ nih.gov |

| Chromophore C7 | Not Specified | Not Reported | Not Reported | 105,032.98 × 10⁻³⁴ researchgate.net |

| Standard Urea | Not Specified | Not Reported | Not Reported | 3.728 × 10⁻³¹ researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and intermolecular interactions. researchgate.netnih.gov For 1,2,4-triazole derivatives, MD simulations can elucidate how these molecules interact with their environment, such as solvents or biological macromolecules. nih.gov

These simulations predict total energies in various media (vacuum, water, acid) and calculate parameters like interaction energies and dihedral angles to understand molecular conformations. nih.gov For example, a study on various 4-amino-5-phenyl-4H-1,2,4-triazole derivatives used MD simulations to evaluate their conformations in gaseous and solution phases. nih.gov The results highlighted the importance of intermolecular hydrogen bonding in increasing interaction energies and achieving stable conformations in solution. nih.gov

In the context of this compound, MD simulations could be employed to understand several aspects of its dynamic behavior. Simulations in aqueous solution could reveal how the amino and butyl groups interact with water molecules, influencing its solubility and conformational preferences. Furthermore, MD studies could model the interaction of the molecule with surfaces or within larger molecular assemblies, which is relevant for materials science applications. researchgate.net The simulations track the positions and velocities of atoms over time, governed by a force field, thereby providing a dynamic picture of molecular behavior that complements static quantum chemical calculations. nih.gov

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions within a molecule or complex. nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical Investigation of Tautomerism and Isomerism

The 1,2,4-triazole ring is prone to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net Theoretical modeling, particularly using quantum-chemical methods, is essential for determining the relative stability of possible tautomers. researchgate.net For 1,2,4-triazoles, the common tautomeric forms involve the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to 1H- and 4H-isomers. ijsr.net

Computational studies on various substituted 1,2,4-triazoles have consistently shown that the relative stability of tautomers is influenced by the nature and position of substituents. nih.govdntb.gov.ua Methods like DFT at the B3LYP/6-31G(d,p) or M06-2X/6–311++G(d,p) levels of theory are frequently used to calculate the energies of different tautomeric forms in both the gas phase and in solution. researchgate.netnih.gov For many 3-substituted and 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally found to be more stable than the 4H-tautomer. ijsr.net

In the case of this compound, several tautomeric and isomeric forms are possible. The primary tautomerism involves the position of the hydrogen on the triazole ring, leading to the 1H- and 4H-forms. Additionally, the exocyclic amino groups introduce the possibility of amino-imino tautomerism, although the diamino form is generally more stable in related structures. nih.gov The butyl group can also exist in different conformational isomers due to rotation around its single bonds. Theoretical calculations would be necessary to determine the precise energy differences between these forms and predict the predominant species under various conditions.

Table 3: Relative Stability of Tautomers in Substituted 1,2,4-Triazoles from Theoretical Studies

| Compound | Tautomeric Forms Studied | Most Stable Form (Predicted) | Method | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thione | Thione vs. Thiol | Thione form | B3LYP/6-31G(d,p) | nih.gov |

| 3-Amino-1,2,4-triazole | 1H, 2H, and 4H forms | 3-amino-1H-1,2,4-triazole | Physical and Theoretical Studies | ijsr.net |

| Bromo-1,2,4-triazoles | 3-bromo-1H, 3-bromo-4H, 5-bromo-1H | 3-bromo-4H-1,2,4-triazole | Physical and Theoretical Studies | ijsr.net |

| C5-Substituted 1,2,4-triazoles | 1H vs. 2H (equivalent to 4H) | 1H tautomer generally favored | DFT | dntb.gov.ua |

This table is interactive. Users can sort the data by clicking on the column headers.

Applications in Materials Science Research

Luminescent Properties of 4H-1,2,4-triazole Derivatives

Derivatives of 4H-1,2,4-triazole are recognized for their promising luminescent properties, making them valuable in the development of optoelectronic materials. mdpi.comnih.gov The fluorescence and phosphorescence of these compounds are closely linked to their molecular structure, and understanding these relationships is key to designing materials with tailored optical characteristics.

Structure-Property Relationships in Optoelectronic Materials

The luminescent behavior of 4H-1,2,4-triazole derivatives is intrinsically tied to their molecular architecture. The triazole ring itself, with its abundance of π-electrons, forms the core of the chromophore. The nature and position of substituents on this ring can significantly modulate the electronic transitions and, consequently, the emission properties. For instance, the introduction of aryl groups at the 3 and 5 positions of the triazole ring can extend the π-conjugated system, leading to bathochromic shifts (a shift to longer wavelengths) in both absorption and emission spectra.

In the case of 5-butyl-4H-1,2,4-triazole-3,4-diamine, the butyl group at the 5-position is an alkyl substituent. While alkyl groups are not as electronically active as aryl groups in terms of extending π-conjugation, they can influence the luminescent properties through steric and electronic effects. The butyl group may affect the planarity of the molecule and influence intermolecular packing in the solid state, which in turn can impact aggregation-induced emission or quenching phenomena. Furthermore, the electron-donating nature of the amino groups at the 3 and 4 positions can enhance the electron density of the triazole ring, potentially leading to increased luminescence intensity.

Photophysical Characterization (e.g., Quantum Yield)

A critical parameter in evaluating the performance of a luminescent material is its photoluminescence quantum yield (PLQY), which quantifies the efficiency of the conversion of absorbed photons to emitted photons. Research on various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives has demonstrated that these compounds can exhibit high quantum yields. nih.gov For example, certain derivatives have shown quantum yields that are several orders of magnitude greater than that of the unsubstituted 1,2,4-triazole (B32235). nih.gov

Table 1: Photophysical Data for Selected 4-alkyl-3,5-diaryl-4H-1,2,4-triazole Derivatives

| Compound Reference | Alkyl Group | Aryl Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 7a | Ethyl | Biphenyl | 351 | 430 | 0.85 |

| 7b | Ethyl | Naphthyl | 297 | 375 | 0.72 |

| 8a | Propyl | Biphenyl | 351 | 431 | 0.88 |

| 8b | Propyl | Naphthyl | 297 | 376 | 0.75 |

| 3c (precursor) | Butyl | Bromophenyl | - | - | - |

Note: This table is illustrative and based on data for structurally related compounds to provide context for the potential properties of this compound. The specific photophysical properties of the subject compound may vary.

High-Nitrogen Heterocycles as Building Blocks for Energetic Materials

The high nitrogen content of the 1,2,4-triazole ring makes it a desirable building block for the synthesis of high-energy density materials (HEDMs). nsf.govrsc.org The energy released upon the decomposition of these materials is largely due to the formation of the highly stable dinitrogen molecule (N₂). nsf.gov The presence of amino groups, as in this compound, can further enhance the energetic properties and thermal stability of the resulting materials. rsc.org

The synthesis of energetic materials based on triazole derivatives often involves the introduction of explosophoric groups (e.g., nitro, nitramino) onto the triazole core. nih.gov The amino groups in this compound can serve as reactive sites for the introduction of such functionalities. For example, the nitration of amino groups can lead to the formation of nitramino groups, significantly increasing the energy content of the molecule. nih.gov

The butyl group, while not directly contributing to the energy release, can influence the physical properties of the energetic material, such as its density, melting point, and sensitivity to external stimuli like impact and friction. A higher density is generally desirable for energetic materials as it can lead to higher detonation velocities and pressures. rsc.org The alkyl chain might also affect the crystal packing of the energetic compound, which in turn can influence its sensitivity.

Research on 3,4-diamino-1,2,4-triazole-based energetic salts has shown that these compounds can exhibit promising detonation performances, with detonation velocities and pressures that are significantly higher than those of traditional explosives like TNT and in some cases comparable to RDX. rsc.org These salts also demonstrate acceptable thermal stabilities, with decomposition temperatures often exceeding 200 °C. rsc.org The incorporation of a butyl group into such a structure would need to be carefully evaluated to understand its impact on the balance between performance and safety.

Table 2: Comparison of Energetic Properties of Triazole-Based Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| TNT | 1.65 | 6881 | 19.5 | 15 |

| RDX | 1.82 | 8795 | 34.0 | 7.4 |

| DATr Salt (example) | 1.82 | 8620 | 32.8 | 8 |

Note: This table provides a general comparison of well-known explosives with an example of a 3,4-diamino-1,2,4-triazole (DATr) based energetic salt to illustrate the potential performance class of materials derived from this compound.

Triazole Derivatives in Corrosion Inhibition Research (Focus on adsorption mechanisms and theoretical studies)

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. royalsocietypublishing.org The presence of heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons in the triazole ring, facilitates this adsorption process. nih.gov

The adsorption of triazole inhibitors on a metal surface can occur through different mechanisms, including physisorption and chemisorption. nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. nih.gov The nature of the adsorption can be elucidated by studying adsorption isotherms, such as the Langmuir, Temkin, or Freundlich isotherms. rdd.edu.iq

For this compound, the multiple nitrogen atoms in the triazole ring and the two amino groups provide numerous active centers for adsorption onto a metal surface. The lone pairs of electrons on the nitrogen atoms can be shared with the metal, leading to the formation of a stable, coordinated layer. The butyl group, being an electron-releasing group, can increase the electron density on the triazole ring, potentially enhancing its adsorption capability.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for understanding the corrosion inhibition mechanism at a molecular level. bohrium.com DFT calculations can provide insights into the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher HOMO energy is associated with a greater ability of the molecule to donate electrons to the metal surface, while a lower LUMO energy indicates a greater ability to accept electrons from the metal. The energy gap between HOMO and LUMO is also an important parameter, with a smaller energy gap generally correlating with higher inhibition efficiency. researchgate.net

DFT studies on amino-1,2,4-triazoles have shown that the amino groups can act as reactive centers for both electrophilic and nucleophilic attacks, suggesting that these molecules can have multiple sites for adsorption on a metal surface. researchgate.net It is expected that this compound would exhibit similar behavior, with the butyl group and amino groups collectively influencing its adsorption and corrosion inhibition efficiency.

Table 3: Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Description | Implication for Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons, enhancing adsorption. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons, facilitating back-donation from the metal. |

| ΔE (ELUMO - EHOMO) | Energy Gap | A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency. |

| Dipole Moment (μ) | Measure of the polarity of the molecule | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |

Note: This table outlines key quantum chemical parameters used in theoretical studies to predict the effectiveness of corrosion inhibitors.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Specific Derivatives

Future research will likely focus on developing more efficient and versatile synthetic routes to access specific derivatives of 5-butyl-4H-1,2,4-triazole-3,4-diamine. While general methods for 1,2,4-triazole (B32235) synthesis are established, tailoring these to produce specific substitution patterns on the diamine core in high yields remains a key challenge.

Novel approaches could include metal-free, one-pot reactions that utilize readily available starting materials. For instance, methods involving the aerobic oxidative cyclization of hydrazones with amines, or copper-catalyzed one-pot syntheses from amides and nitriles, could be adapted for the butyl-substituted triazole diamine core. researchgate.netnih.govnih.gov The development of synthetic protocols that are scalable and environmentally friendly will be of particular importance. researchgate.net One promising avenue is the use of microwave-assisted organic synthesis, which has been shown to reduce reaction times and improve yields for other triazole derivatives. nih.gov

Furthermore, creating libraries of derivatives will require robust and high-throughput synthetic methods. Exploring solid-phase synthesis techniques or flow chemistry could enable the rapid generation of a diverse range of compounds for screening in various applications. The synthesis of fused heterocyclic systems, where the 1,2,4-triazole ring is combined with other rings like thiadiazoles or oxadiazoles, represents another area for exploration, potentially leading to compounds with unique properties. nih.govsdit.ac.in

Advanced Spectroscopic Characterization Techniques for Complex Structures

A thorough understanding of the structure-property relationships of novel this compound derivatives necessitates the use of advanced spectroscopic techniques. While standard methods like ¹H and ¹³C NMR, FT-IR, and mass spectrometry are fundamental for routine characterization, more complex structures will require more sophisticated approaches. mdpi.comktu.ltresearchgate.netnih.govfabad.org.tr

For unambiguous structural assignment, especially in cases of potential isomerism, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) will be indispensable. uzhnu.edu.ua Given the presence of multiple nitrogen atoms, ¹⁵N NMR spectroscopy, although less common, could provide valuable insights into the electronic environment of the triazole ring. uzhnu.edu.ua

Single-crystal X-ray diffraction will be the gold standard for determining the precise three-dimensional structure of crystalline derivatives and their coordination complexes. nih.govsci-hub.se This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the material's bulk properties. nih.gov For non-crystalline materials or to study dynamic processes, other techniques like UV-Vis spectroscopy can be employed to investigate electronic transitions and tautomeric equilibria in solution. researchgate.net

Table 1: Spectroscopic Data for Representative 1,2,4-Triazole Derivatives This table is illustrative and contains representative data from the literature for analogous compounds.

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 4-Amino-5-aryl-3-thiol-1,2,4-triazole | 14.01 (NH, triazole), 11.77 (NH, indole), 5.97 (NH₂) sci-hub.se | Not specified | 3359 (N-H), 2558 (SH), 1633 (C=N) nih.gov |

| 4-Alkyl-3,5-bis(aryl)-4H-1,2,4-triazole | 1.16 (t, CH₃), 4.23 (q, CH₂) scilit.com | 15.8, 40.0, 123.2-155.1 (aromatic & triazole C) scilit.com | 3033, 1588, 1483 (Ar-H, C=N, C=C) scilit.com |

| Schiff Base of 4-Amino-1,2,4-triazole (B31798) | 10.34 (s, N=CH), 7.1-7.7 (m, Ar-H) nih.gov | Not specified | 1624 (HC=N), 1601 (C=N, triazole) nih.gov |

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for the rational design of new this compound derivatives. fabad.org.tr Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric structures, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (IR, NMR). ktu.ltacs.orgnih.gov

These theoretical predictions can guide synthetic efforts by identifying the most promising target molecules and predicting their reactivity. For instance, DFT can help elucidate reaction mechanisms and predict the regioselectivity of derivatization reactions. nih.gov This is particularly useful for understanding the tautomeric behavior of the triazole ring and how it influences reactivity. researchgate.net

Molecular docking studies are another crucial computational tool, especially for designing molecules with specific biological activities. By simulating the interaction of a potential derivative with the active site of a target protein, researchers can predict its binding affinity and mode of interaction. researchgate.netnih.govmdpi.combohrium.com This in silico screening can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov The combination of molecular docking with experimental validation has proven to be a successful approach in the discovery of new bioactive 1,2,4-triazole derivatives. chemmethod.comsc.edu

Exploration of New Derivatization Pathways for Tailored Physicochemical Properties

The 3,4-diamine functionality of the parent compound provides two reactive sites for a wide range of derivatization reactions, allowing for the fine-tuning of its physicochemical properties. One of the most common and versatile derivatization pathways for 4-amino-1,2,4-triazoles is the formation of Schiff bases through condensation with various aldehydes and ketones. researchgate.netnih.govfabad.org.trnih.govmdpi.com This reaction introduces a diverse range of substituents, which can significantly alter properties like solubility, lipophilicity, and electronic characteristics.

Further modifications can be achieved through N-acylation of the amino groups, which can introduce amide functionalities and potentially alter hydrogen bonding capabilities. chemmethod.comacs.org Another important pathway involves the conversion of a related 3-thiol derivative into various S-alkylated or S-arylated compounds. uzhnu.edu.uanih.gov This approach allows for the introduction of a wide array of functional groups via a thioether linkage, which has been shown to be a key modification in many biologically active triazoles. nih.gov The regioselectivity of these alkylation reactions can be a challenge, with substitution possible at different nitrogen and sulfur atoms, making it an important area for future investigation. uzhnu.edu.uaresearchgate.netnih.gov These derivatization strategies can be used to tailor the molecule for specific applications, such as enhancing its ability to coordinate with metal ions or improving its performance as a corrosion inhibitor. sdit.ac.in

Table 2: Potential Derivatization Reactions for this compound This table outlines potential reaction types based on the known reactivity of the 4-amino-1,2,4-triazole scaffold.

| Reaction Type | Reagents | Potential Product |

| Schiff Base Formation | Aromatic/Aliphatic Aldehyd | Imine derivative at the 4-amino position researchgate.netnih.gov |

| N-Acylation | Acyl Chloride/Anhydride (B1165640) | Amide derivative at the 4-amino position chemmethod.comacs.org |

| S-Alkylation (of 3-thiol precursor) | Alkyl/Aryl Halide | S-substituted thioether derivative uzhnu.edu.uanih.gov |

| Cyclization (of 3-thiol precursor) | Dihaloalkanes | Fused heterocyclic systems researchgate.netnih.gov |

Potential for Advanced Materials with Targeted Functions in Diverse Fields

The structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with a variety of functions.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms of the triazole ring are excellent coordination sites for metal ions. This allows for the construction of coordination polymers and MOFs. mdpi.combohrium.com These materials can have diverse structures, from 1D chains to complex 3D frameworks, and exhibit properties such as porosity for gas adsorption, thermochromism, and luminescence. mdpi.comacs.org

Corrosion Inhibitors: 1,2,4-Triazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including steel and copper alloys. nih.govsdit.ac.inktu.ltresearchgate.netktu.lt The nitrogen and, if present, sulfur atoms can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. sdit.ac.in The butyl group in the target compound may enhance its solubility and surface coverage in certain environments.

Energetic Materials: The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make it a key building block for high-energy density materials (HEDMs). nih.govresearchgate.netsci-hub.sescilit.comenergetic-materials.org.cn By introducing energetic functionalities such as nitro groups onto the core structure, it may be possible to design novel energetic materials with a favorable balance of performance and stability. nih.govsci-hub.se

Luminescent Materials: Conjugated 1,2,4-triazole derivatives have been shown to exhibit strong luminescence, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.netmdpi.com By attaching various aromatic and heteroaromatic groups to the this compound core, new fluorescent materials with high quantum yields could be developed. nih.govresearchgate.net

Q & A

Basic: What are the optimal synthetic protocols for 5-butyl-4H-1,2,4-triazole-3,4-diamine?

Methodological Answer:

The compound can be synthesized via condensation reactions. For example, refluxing substituted triazole precursors with alkylating agents (e.g., butyl halides) in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Alternatively, hydrazine hydrate can react with intermediates like 3,4-diamine-bis–1,2,4-triazole derivatives to form the target compound, requiring purification via recrystallization .

Basic: How can FT-IR spectroscopy confirm the functional groups in this compound?

Methodological Answer:

FT-IR analysis should identify key peaks:

- NH stretching : ~3350–3390 cm⁻¹ (primary/secondary amines).

- C=N stretching : ~1670–1680 cm⁻¹ (triazole ring).

- N–H bending : ~1540–1550 cm⁻¹.

Discrepancies in peak positions may indicate side reactions or impurities, necessitating comparison with reference spectra of analogous triazole-diamine compounds .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Wavefunction analysis tools like Multiwfn can calculate electron density distributions, Fukui indices (for nucleophilic/electrophilic sites), and molecular electrostatic potential (MEP) surfaces. These analyses help predict reactivity in nucleophilic substitution or coordination chemistry, critical for designing derivatives . Density Functional Theory (DFT) studies can further assess stability and intramolecular interactions .

Advanced: What experimental strategies resolve contradictions in reported thermal stability data for triazole-diamine derivatives?

Methodological Answer:

Contradictions often arise from differing experimental conditions (e.g., heating rates, atmosphere). To address this:

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.

- Compare decomposition onset temperatures and activation energies via Kissinger or Ozawa methods.

- Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: How can this compound be tailored for high-energy material applications?

Methodological Answer:

Derivatization with nitro groups or bridging via energetic linkers (e.g., bis(4-nitropyrazole)) enhances detonation performance. For example:

- Synthesize salts with oxidizing anions (e.g., perchlorate) to improve oxygen balance.

- Characterize detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations, incorporating experimental crystal densities from X-ray diffraction .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use fume hoods, gloves, and goggles to avoid inhalation/contact.

- Store waste separately in labeled containers for professional disposal.

- Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280+P305+P351+P338 protocols .

Advanced: How can crystallography resolve structural ambiguities in triazole-diamine derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines structures by:

- Optimizing hydrogen atom positions via riding models.

- Analyzing residual electron density to detect disorder.

- Validating via R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Advanced: What mechanistic insights govern Schiff base formation from this compound?

Methodological Answer:

Reaction with aldehydes proceeds via nucleophilic attack of the triazole amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to the Schiff base. Kinetic studies (e.g., monitoring by NMR) and pH control (acetic acid catalysis) optimize yields .

Basic: How to validate purity post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.3%).

- Melting Point : Consistency with literature data (±2°C) .

Advanced: What role do triazole-diamine derivatives play in metal-organic frameworks (MOFs)?

Methodological Answer:

The amine groups act as ligands for transition metals (e.g., Cu²⁺, Co²⁺), forming coordination polymers. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.